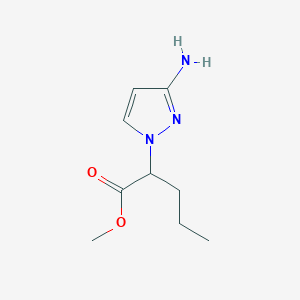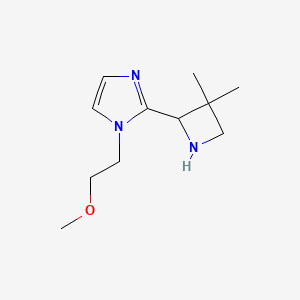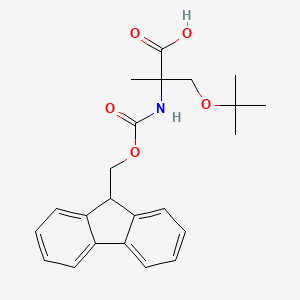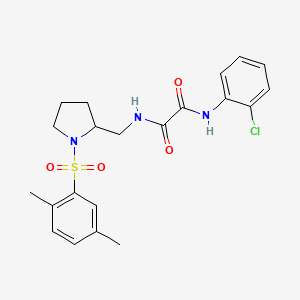![molecular formula C14H17F2NO5 B2500817 2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 2352055-10-6](/img/structure/B2500817.png)
2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is not directly studied in the provided papers. However, the papers do discuss related compounds and their characteristics, which can provide insights into the analysis of similar compounds. For instance, the structural study of a dipeptide derivative in paper and the synthesis of a thiazolyl derivative in paper involve complex organic molecules with functionalities that might be present in the compound of interest. The antimicrobial evaluation of thiadiazole derivatives in paper suggests potential biological activities that could be relevant if similar structures are present in the compound being analyzed.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and optimization of conditions. Paper describes the synthesis of a thiazolyl derivative using triethyl phosphate, which offers a cost-effective alternative to triphenylphosphine. The reaction conditions were optimized through an orthogonal experiment, achieving a high yield of 86.8%. This approach to synthesis could be applicable to the compound of interest, suggesting that alternative reagents and optimization techniques could be employed to improve the synthesis efficiency of related compounds.
Molecular Structure Analysis
The molecular structure and vibrational properties of organic compounds can be studied using spectroscopic methods and theoretical calculations. Paper demonstrates the use of infrared and Raman spectroscopies, combined with Density Functional Theory (DFT) calculations, to characterize a dipeptide. The study provides a detailed understanding of the normal modes of vibration for both neutral and zwitterionic forms. Such an analysis could be applied to the compound of interest to determine its molecular structure and vibrational properties.
Chemical Reactions Analysis
The reactivity of organic compounds can be influenced by their functional groups and molecular structure. Paper discusses the synthesis of 1,3,4-thiadiazole derivatives through cyclization reactions, which indicates the potential for the compound of interest to undergo similar reactions if it possesses reactive functional groups. The study also highlights the importance of confirming the structures of synthesized compounds using spectroscopic methods, which is crucial for understanding their chemical reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the papers provided do not directly analyze the physical and chemical properties of the compound of interest, they do offer insights into related compounds. For example, the vibrational spectroscopy study in paper and the synthesis and characterization in papers and suggest that similar analytical techniques could be used to determine the properties of the compound . These properties are essential for understanding the compound's stability, solubility, and potential applications.
Applications De Recherche Scientifique
Subheading Soil Interaction and Environmental Implications
Herbicides like 2,4-D have been extensively studied for their sorption properties to various soil components and minerals. Werner, Garratt, and Pigott (2012) conducted a comprehensive review of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides, compiling a database of soil–water distribution coefficients. The study highlighted the crucial role of soil parameters like pH, organic carbon content, and iron oxides in rationalizing the sorption of 2,4-D and emphasized the significant sorbent roles played by soil organic matter and iron oxides for phenoxy herbicides (Werner, Garratt, & Pigott, 2012).
Potential Mechanisms and Health Outcomes from Herbicide Exposure
Subheading Epidemiological and Toxicological Perspectives
Stackelberg (2013) provided a systematic review of the carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds, particularly 2,4-D and MCPA. The study evaluated epidemiologic, toxicological, pharmacokinetic, exposure, and biomonitoring studies to determine the plausibility of an association between exposure to these herbicides and lymphohematopoietic cancers. It concluded that the combined evidence does not support a genotoxic mode of action and that environmental exposures are not sufficient to establish a causal relationship (Stackelberg, 2013).
Wastewater Treatment in Pesticide Production
Subheading Environmental Impact and Treatment Technologies
Goodwin et al. (2018) discussed the challenges and treatment options for wastewater produced by the pesticide industry, which contains a high concentration of toxic pollutants, including various forms of 2,4-D. The study outlined the efficiency of biological processes and granular activated carbon in removing these compounds and emphasized the necessity of experimental evaluation for process design, efficiencies, and cost assessments (Goodwin, Carra, Campo, & Soares, 2018).
Trends and Gaps in Herbicide Toxicity Studies
Subheading Scientometric Review and Future Directions
Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review to analyze global trends and gaps in studies related to 2,4-D herbicide toxicity. The review highlighted the need for future research on 2,4-D toxicology and mutagenicity to focus on molecular biology, gene expression, and pesticide degradation studies, suggesting a shift towards more detailed molecular-level investigations and environmentally sustainable practices (Zuanazzi, Ghisi, & Oliveira, 2020).
Propriétés
IUPAC Name |
2-(2,6-difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(20)17-11(12(18)19)10-8(15)5-7(21-4)6-9(10)16/h5-6,11H,1-4H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJULLLAFAPMEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1F)OC)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2500737.png)


![1-(2,5-dimethylbenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500742.png)



![Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2500750.png)

![2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2500752.png)


![N-(4-Chloro-3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2500755.png)